molecular formula C22H15ClN4O4 B2778219 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide CAS No. 899969-23-4

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2778219
CAS No.: 899969-23-4
M. Wt: 434.84
InChI Key: VAEIHEQQYMOJFN-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a nitrobenzamide moiety, which can contribute to its reactivity and potential therapeutic properties.

Scientific Research Applications

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s quinazolinone core is known for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Researchers are exploring its derivatives for targeted drug development.

    Pharmaceuticals: It can serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structure may be utilized in the design of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Nitration: The nitro group is introduced into the benzamide moiety through nitration reactions using concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the chlorinated quinazolinone intermediate with the nitrated benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine, resulting in the formation of amino derivatives.

    Substitution: The chlorine atom in the quinazolinone ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines, thiols, alkoxides, often in the presence of a base or under reflux conditions.

Major Products

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit kinases or other enzymes critical for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is unique due to its combination of a quinazolinone core and a nitrobenzamide moiety, which may confer distinct biological activities and reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-24-19-5-3-2-4-17(19)22(29)26(13)16-10-11-18(23)20(12-16)25-21(28)14-6-8-15(9-7-14)27(30)31/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEIHEQQYMOJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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